molecular formula C24H21NO3 B349179 7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one CAS No. 853894-37-8

7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B349179
CAS No.: 853894-37-8
M. Wt: 371.4g/mol
InChI Key: JJBIIZSHLUKWCR-UHFFFAOYSA-N
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Description

7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound with a unique structure that combines elements of isochromene and benzoxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the isochromene and benzoxazine rings. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is unique due to its specific combination of isochromene and benzoxazine rings, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development .

Properties

CAS No.

853894-37-8

Molecular Formula

C24H21NO3

Molecular Weight

371.4g/mol

IUPAC Name

7-methyl-10-[(4-methylphenyl)methyl]-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H21NO3/c1-15-7-9-17(10-8-15)12-25-13-18-11-21-19-5-3-4-6-20(19)24(26)28-23(21)16(2)22(18)27-14-25/h3-11H,12-14H2,1-2H3

InChI Key

JJBIIZSHLUKWCR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=CC=CC=C54

Origin of Product

United States

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